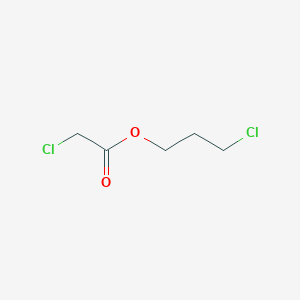
3-Chloropropyl 2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropropyl 2-chloroacetate is an organic compound with the molecular formula C5H8Cl2O2. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both chloro and ester functional groups, making it valuable in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloropropyl 2-chloroacetate can be synthesized through the esterification of 3-chloropropanol with chloroacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous feeding of 3-chloropropanol and chloroacetic acid into a reactor equipped with a distillation column. The reaction mixture is heated to maintain the reflux, and the ester product is continuously distilled off to drive the reaction to completion. The use of a distillation column helps in the separation of the ester from the reaction mixture, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloropropyl 2-chloroacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloropropanol and chloroacetic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reaction is usually performed in aqueous medium.
Reduction: Lithium aluminum hydride is used as the reducing agent, and the reaction is carried out in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted products such as 3-chloropropyl amines, 3-chloropropyl thiols, and 3-chloropropyl ethers.
Hydrolysis: 3-Chloropropanol and chloroacetic acid.
Reduction: 3-Chloropropanol.
Scientific Research Applications
3-Chloropropyl 2-chloroacetate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicinal Chemistry: It serves as a building block in the synthesis of potential drug candidates.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-chloropropyl 2-chloroacetate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and reduction reactions. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester group can be hydrolyzed to release the corresponding alcohol and acid. The compound’s reactivity is influenced by the presence of electron-withdrawing chloro groups, which enhance its electrophilic character.
Comparison with Similar Compounds
3-Chloropropyl 2-chloroacetate can be compared with similar compounds such as:
3-Chloropropyl acetate: Similar in structure but lacks the additional chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloropropyl chloroacetate: Similar in structure but with the chloro group positioned differently, affecting its reactivity and applications.
Methyl chloroacetate: Contains a methyl group instead of a propyl group, leading to differences in physical properties and reactivity.
The uniqueness of this compound lies in its dual functional groups, which provide versatility in chemical reactions and make it a valuable intermediate in various synthetic processes.
Properties
CAS No. |
62116-55-6 |
|---|---|
Molecular Formula |
C5H8Cl2O2 |
Molecular Weight |
171.02 g/mol |
IUPAC Name |
3-chloropropyl 2-chloroacetate |
InChI |
InChI=1S/C5H8Cl2O2/c6-2-1-3-9-5(8)4-7/h1-4H2 |
InChI Key |
CWZVJVDIQWKNJX-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















